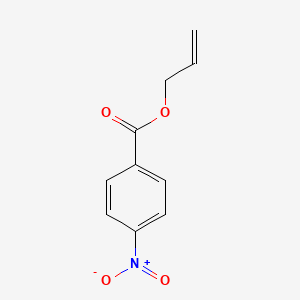

2-Propenyl 4-nitrobenzoate

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Propenyl 4-nitrobenzoate often involves a two-step process: a Friedel Crafts acylation followed by a Clemmensen Reduction . This process is used when the propyl group has more than two carbons . The acyl group must be added first, as Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated .Scientific Research Applications

Chemical Analysis and Properties

Sulfhydryl Group Analysis : A study by Ellman (1959) utilized a water-soluble aromatic disulfide for determining sulfhydryl groups, demonstrating its applicability to biological materials, including blood, and providing insights into disulfide bond interactions (Ellman, 1959).

Crystal Engineering and Synthesis : Research by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid (a structurally similar compound) explored its use in synthesizing molecular salts via crystal engineering, highlighting the importance of halogen bonds in these structures (Oruganti et al., 2017).

Solubility and Molecular Interactions : A study by Hart et al. (2015) focused on the solubility of various organic compounds, including nitrobenzoic acids, in 2-methoxyethanol, revealing insights into molecular interactions and Abraham model correlations (Hart et al., 2015).

Synthesis and Reactivity

Heterocyclic Synthesis : Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, in synthesizing various nitrogenous heterocycles, providing insights into heterocyclic oriented synthesis (Křupková et al., 2013).

Paramagnetic Complexes Study : Mallick et al. (2017) explored the use of nitrobenzoic acids in creating paramagnetic dirhenium complexes, which were studied for their spectral and electrochemical properties, as well as antiproliferative properties against cancer cell lines (Mallick et al., 2017).

Redox Reactions and Charge Transfer : Féliz and Ferraudi (1998) investigated the redox reactions of complexes containing 4-nitrobenzoate, highlighting charge transfers and redox processes in photochemical and thermal conditions (Féliz & Ferraudi, 1998).

Toxicity and Pharmacological Evaluation

Toxicity Studies : Crisan et al. (2017) synthesized and evaluated the toxicity of ethanolamine nitro/chloronitrobenzoates, providing valuable insights into the potential design of new pharmaceutical ingredients with lower toxicity (Crisan et al., 2017).

Electrochemical Studies : Jorge and Stradiotto (1997) studied the electrochemical reduction of phenyl nitrobenzoates, revealing mechanisms that could inform the development of protective groups in organic synthesis (Jorge & Stradiotto, 1997).

Environmental Impact and Degradation

- Degradation in Soils : Nicholls et al. (2000) examined the degradation kinetics of 4-nitrobenzoic acid in soils, shedding light on the environmental impact and behavior of such compounds in different soil types (Nicholls et al., 2000).

Mechanism of Action

Target of Action

Similar compounds, such as nitrobenzoates, are known to interact with various enzymes and proteins in bacterial cells .

Mode of Action

It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that Allyl 4-nitrobenzoate could potentially interact with its targets through a similar mechanism.

Biochemical Pathways

Degradation pathways of similar compounds, such as 2- and 4-nitrobenzoates, have been studied in certain bacterial strains . These pathways involve the conversion of nitrobenzoates to other compounds via various enzymatic reactions .

Pharmacokinetics

A study on the synthesis of benzocaine, a related compound, suggests that similar compounds can be synthesized in a continuous-flow environment, which could potentially impact their bioavailability .

Result of Action

The reduction and esterification of similar compounds have been observed in certain chemical reactions .

Action Environment

The synthesis of similar compounds has been successfully performed in a continuous-flow environment .

Biochemical Analysis

Biochemical Properties

Allyl 4-nitrobenzoate has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the biosynthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant in cell membranes and a carrier of electrons in the mitochondrial respiratory chain . This interaction can lead to a range of CoQ10 deficiencies, which can affect ATP synthesis and reactive oxygen species (ROS) production .

Cellular Effects

The effects of Allyl 4-nitrobenzoate on cells are largely tied to its impact on CoQ10. By inhibiting CoQ10 biosynthesis, Allyl 4-nitrobenzoate can induce oxidative stress and cell death, particularly in cells with 40-50% residual CoQ10 . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Allyl 4-nitrobenzoate exerts its effects by inhibiting 4-hydroxybenzoate:polyprenyl transferase (COQ2), leading to dose-dependent decreases of CoQ10 . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Allyl 4-nitrobenzoate can change over time. For instance, varying doses of Allyl 4-nitrobenzoate can induce a range of CoQ10 deficiencies in fibroblasts, affecting ATP synthesis and ROS production . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Allyl 4-nitrobenzoate is involved in the metabolic pathway of CoQ10 biosynthesis . It inhibits the enzyme COQ2, which is responsible for the conversion of 4-hydroxybenzoate to CoQ10 . This can affect metabolic flux and metabolite levels .

properties

IUPAC Name |

prop-2-enyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAOSVAQWXBRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335925 | |

| Record name | Benzoic acid, 4-nitro, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15727-80-7 | |

| Record name | Benzoic acid, 4-nitro, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

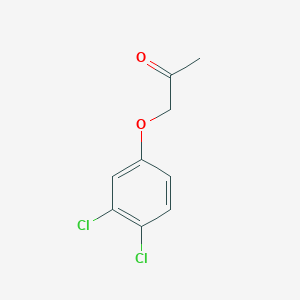

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)